
2,2-difluoro-N-hydroxypropionamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-difluoro-N’-hydroxypropanimidamide is a chemical compound with the molecular formula C₃H₆F₂N₂O and a molecular weight of 124.09 g/mol . It is known for its unique structural features, including the presence of two fluorine atoms and a hydroxy group attached to the propanimidamide backbone. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-difluoropropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production of 2,2-difluoro-N’-hydroxypropanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures to maintain consistency and safety during production .
Análisis De Reacciones Químicas
Types of Reactions
2,2-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2-difluoro-N’-hydroxypropanimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-difluoropropanoic acid
- 2,2-difluoroethanol
- 2,2-difluoroacetamide
Uniqueness
2,2-difluoro-N’-hydroxypropanimidamide is unique due to its combination of fluorine atoms and a hydroxy group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C3H6F2N2O |
|---|---|
Peso molecular |
124.09 g/mol |
Nombre IUPAC |
2,2-difluoro-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) |
Clave InChI |
FDFLJSCBVMZXTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=NO)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


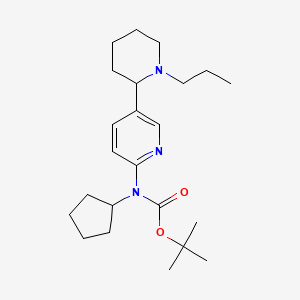
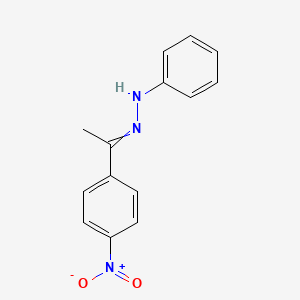

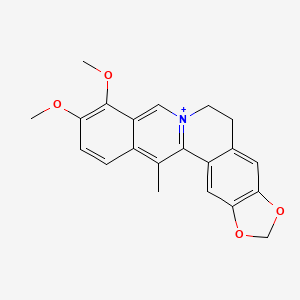

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
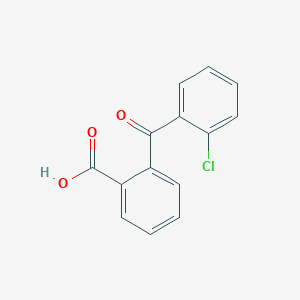
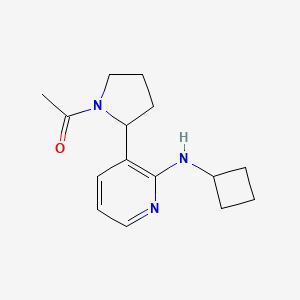


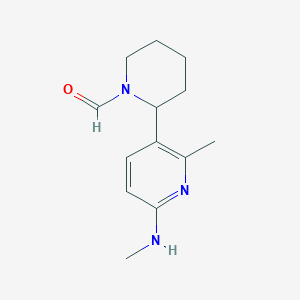
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
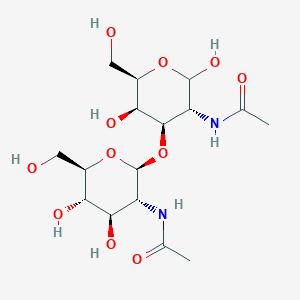
![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)
